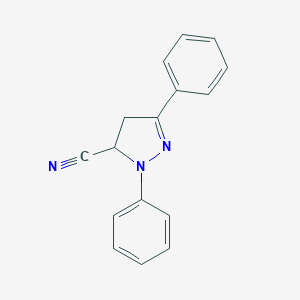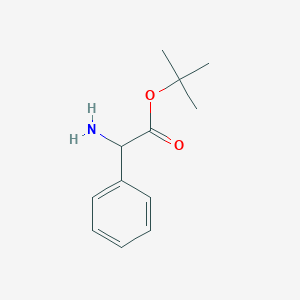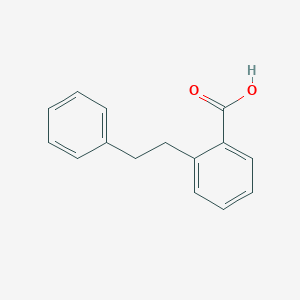
5-Hidrazinilquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinylquinoline is an organic compound with the chemical formula C9H8N4 . It is a colorless to slightly yellow solid .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
5-Hydrazinylquinoline has a molecular formula of CHN, an average mass of 159.188 Da, and a monoisotopic mass of 159.079651 Da . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .
Chemical Reactions Analysis
The five basic types of chemical reactions are combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction will allow you to place it into one of these categories .
Aplicaciones Científicas De Investigación
5-Hidrazinilquinolina: Aplicaciones de Investigación Científica
Estudios Metabolómicos: Como agente de derivatización, se puede utilizar en investigaciones metabolómicas basadas en LC-MS para estudiar cambios metabólicos, como los que ocurren en la cetoacidosis diabética .
Investigación de Actividad Antimicrobiana: Las propiedades antimicrobianas de los derivados de quinolina los convierten en candidatos para desarrollar nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias y otros patógenos .
Modelado In Silico: La this compound podría usarse en estudios computacionales, como el acoplamiento molecular inverso, para predecir interacciones con objetivos biológicos y comprender el comportamiento mecanístico de las moléculas pequeñas .
Safety and Hazards
When handling 5-Hydrazinylquinoline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
5-Hydrazinylquinoline is a quinoline-based compound that has been studied for its potential antitubercular activities . The primary target of this compound is Mycobacterium tuberculosis enoyl reductase (INHA) , an enzyme crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). INHA is involved in the synthesis of mycolic acids, which are key components of the bacterial cell wall and contribute to the bacteria’s resistance to many antibiotics.
Mode of Action
It is believed to interact with its target, inha, inhibiting its function and thereby disrupting the synthesis of mycolic acids . This disruption weakens the bacterial cell wall, making the bacteria more susceptible to the immune system and other drugs.
Biochemical Pathways
The inhibition of INHA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of mycolic acids . The downstream effects of this disruption can lead to the death of the bacteria, as the integrity of the cell wall is compromised.
Pharmacokinetics
The pharmacokinetics of 5-Hydrazinylquinoline, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been predicted using QikProp software . .
Result of Action
The result of 5-Hydrazinylquinoline’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall and potentially the death of the Mycobacterium tuberculosis bacteria . This could result in the alleviation of TB symptoms and the clearance of the infection.
Propiedades
IUPAC Name |
quinolin-5-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWEHGEHPCODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409461 |
Source


|
| Record name | 5-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15793-79-0 |
Source


|
| Record name | 5-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

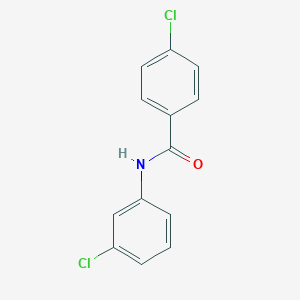

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)
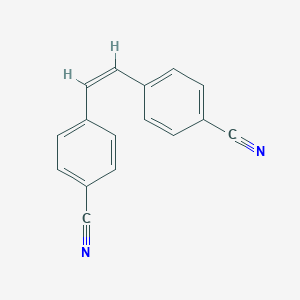
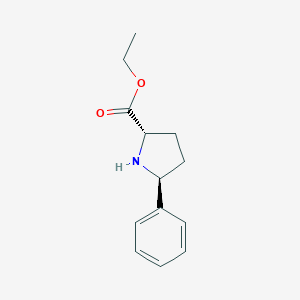
![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)
![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)
